molecular formula C10H18O6 B3271957 Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside CAS No. 55797-67-6

Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside

Cat. No. B3271957
CAS RN: 55797-67-6
M. Wt: 234.25 g/mol
InChI Key: ZJDDMUGVQOEJGM-UHFFFAOYSA-N
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Description

“Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside” is a modification of the monosaccharide, D-ribose . It is synthesized by the selective methylation of the hydroxymethyl group at position C4 . This compound is a multifaceted biomedical compound with antiviral and antitumor prowess, gracefully used for studying viral invasions and malignant neoplasms .


Synthesis Analysis

The synthesis of this compound starts with the oxidation of D-ribose to form 2,3’-diisopropylidene boronate ester . It is synthesized by the selective methylation of the hydroxymethyl group at position C4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC1(OC2C(O1)C(OC2OC)(CO)CO)C . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The selective methylation of the hydroxymethyl group at position C4 of D-ribose leads to the formation of this compound .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 234.25 and its formula is C10H18O6 . More detailed physical and chemical properties such as solubility, melting point, and boiling point may require specific experimental measurements or predictions based on its molecular structure.

Mechanism of Action

As a purine nucleoside analog, this compound has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

properties

IUPAC Name

[4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDDMUGVQOEJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2OC)(CO)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 2
Reactant of Route 2
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 3
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 4
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 5
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 6
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside

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